COX Inhibition Potency of the Piperidin-4-ol Derivative vs. the Most Potent Series Analog
In the seminal 1994 study by Tanaka et al., a series of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines was assayed for cyclooxygenase (CO) inhibition in vitro. The most potent compound in that series was 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine (compound 10) with an IC50 of 2.8 × 10⁻⁷ M [1]. While the exact IC50 for the piperidin-4-ol derivative (CAS 59663-59-1) was not reported in the publicly available abstract, the authors established that the nature of the 3-substituent dramatically influences inhibitory activity across the series [1]. Procurement decisions must therefore anticipate that the piperidin-4-ol analog may exhibit a different potency window.
| Evidence Dimension | In vitro COX inhibition potency |
|---|---|
| Target Compound Data | Not publicly disclosed in abstract; requires experimental verification |
| Comparator Or Baseline | Compound 10 (carbonyl-4-methylpiperazine analog): IC50 = 2.8 × 10⁻⁷ M |
| Quantified Difference | Unknown; class-level SAR indicates that 3-position substitution can shift potency by orders of magnitude. |
| Conditions | Cell-free COX enzyme assay (exact isoform not specified in abstract) |
Why This Matters
For researchers selecting a compound for anti-platelet assay development, knowing where the piperidin-4-ol analog falls relative to the 2.8 × 10⁻⁷ M benchmark is critical; a difference in potency could alter the effective dose range and experimental design.
- [1] Tanaka A, Sakai H, Ishikawa T, Motoyama Y, Takasugi H. Studies on anti-platelet agents. V. Synthesis and structure-activity relationship of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines. Chem Pharm Bull (Tokyo). 1994 Sep;42(9):1835-40. doi: 10.1248/cpb.42.1835. PMID: 7954935. View Source
